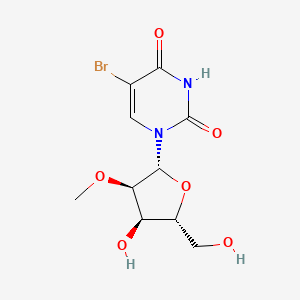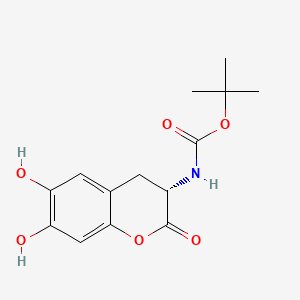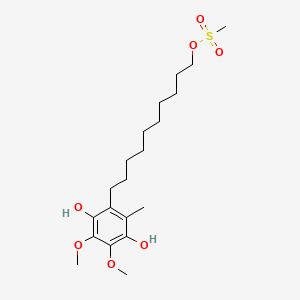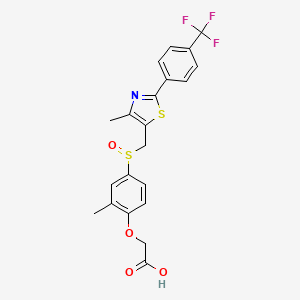
GW 501516 sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GW 501516 sulfoxide, also known as Cardarine, is a selective agonist of the PPARδ receptor . It was invented in a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline in the 1990s . It was initially developed as a drug candidate for metabolic and cardiovascular diseases but was abandoned due to potential cancer risks . It is a urinary metabolite of GW 501516, so its detection can be used to prove GW 501516 doping .
Synthesis Analysis
The synthesis of GW 501516 and its analogues has been studied in various researches . These studies have indicated that all analogues elicited oxidation of oleic acid . One of the most potent agonists, 2e, was also subjected to a luciferase-based transfection assay, which showed that this compound is a potent agonist against PPARδ and a moderate agonist against PPARα .
Molecular Structure Analysis
The molecular formula of this compound is C21H18F3NO4S2 . Its molar mass is 469.5 g/mol .
Chemical Reactions Analysis
This compound is a sulfoxide resulting from the oxidation of the sulfur attached to one of the phenyl groups of GW 501516 . It is a urinary metabolite of GW 501516 .
Aplicaciones Científicas De Investigación
Chiral Sulfoxides in Asymmetric Synthesis : Sulfoxides, recognized for their chiral auxiliaries, participate in a range of asymmetric reactions. Their configurational stability and synthetic versatility allow for new applications in carbon-carbon and carbon-oxygen bond forming reactions, atroposelective synthesis, asymmetric catalysis, and chiroptical switches (Carreño et al., 2009).
No Acute Effect of GW-501516 on Glucose Transport in Skeletal Muscle : Contrary to findings in cultured human skeletal muscle myotubes, GW-501516 does not stimulate glucose transport or enhance insulin action in rat skeletal muscles. This suggests differences in response between cultured myotubes and skeletal muscle (Terada et al., 2006).
Glycosyl Sulfoxides in Glycosylation Reactions : Sulfoxides have been extensively used as glycosyl donors and activation reagents in glycosidic bond formation since their introduction in 1989. This study focuses on their applications and mechanisms in glycosylation reactions (Zeng et al., 2018).
Sulfoxides as Ligands in Transition Metal Catalysis : Sulfoxides form stable complexes with transition metals and have been used in catalytic studies, showing promising results in various applications (Sipos et al., 2015).
Dimethyl Sulfoxide's Effects on Neurons : Dimethyl sulfoxide (DMSO) suppresses glutamate responses in hippocampal neurons and protects against excitotoxic death. This has implications for its use as a solvent in neuroscientific research (Lu & Mattson, 2001).
Sulfoxidation and Sulfenylation in Organic Chemistry : Sulfoxides and sulfides are important in organic chemistry, with sulfoxidation and sulfenylation being successfully tuned via photocatalyzed conditions. This has applications in pharmaceutical and sugar derivative synthesis (Li et al., 2017).
C-H Coupling Reactions Directed by Sulfoxides : Sulfoxides have been rediscovered for their unique reactivity in catalytic C-H activation, capturing nucleophiles and electrophiles, and enabling C-C bond formation at the expense of C-H bonds (Pulis & Procter, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4S2/c1-12-9-16(7-8-17(12)29-10-19(26)27)31(28)11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAJAADVHQENJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
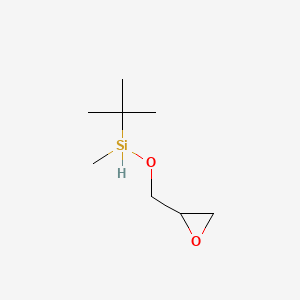


![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)
